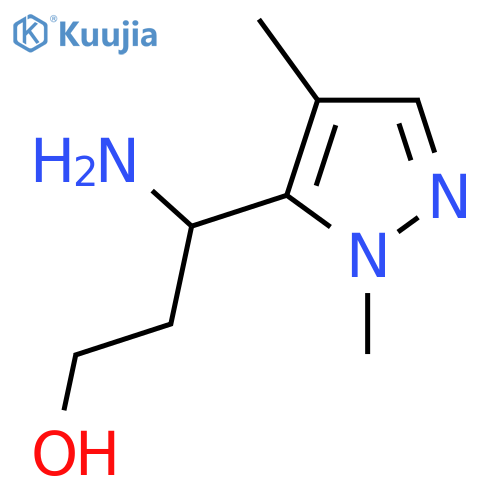Cas no 1528501-57-6 (3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol)

1528501-57-6 structure
商品名:3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol
- 1528501-57-6
- EN300-1777050
-
- インチ: 1S/C8H15N3O/c1-6-5-10-11(2)8(6)7(9)3-4-12/h5,7,12H,3-4,9H2,1-2H3
- InChIKey: ZJUHWEWEYOHBJS-UHFFFAOYSA-N
- ほほえんだ: OCCC(C1=C(C)C=NN1C)N
計算された属性
- せいみつぶんしりょう: 169.121512110g/mol
- どういたいしつりょう: 169.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777050-0.5g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1777050-0.05g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1777050-2.5g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1777050-10.0g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1777050-0.1g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1777050-5.0g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1777050-5g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 5g |
$3977.0 | 2023-09-20 | ||
| Enamine | EN300-1777050-1.0g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1777050-10g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 10g |
$5897.0 | 2023-09-20 | ||
| Enamine | EN300-1777050-0.25g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 0.25g |
$1262.0 | 2023-09-20 |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
1528501-57-6 (3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol) 関連製品
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 152840-81-8(Valine-1-13C (9CI))
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
